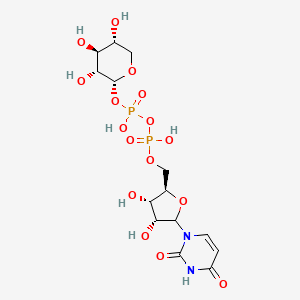
UDP-D-xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.
Aplicaciones Científicas De Investigación
Biochemical Functions
UDP-D-xylose serves as a key substrate in glycosylation reactions catalyzed by glycosyltransferases. It is involved in the synthesis of:
- Glycoproteins : UDP-xylose is essential for the xylosylation of core proteins in proteoglycans, which are vital for cell signaling and structural integrity in tissues .
- Polysaccharides : It contributes to the formation of various polysaccharides, including those found in plant cell walls and mammalian glycosaminoglycans .
Synthesis and Production
Recent advancements have focused on efficient methods for synthesizing this compound:
- Chemoenzymatic Methods : A novel three-step chemoenzymatic approach has been developed to produce UDP-xylose from D-xylose-1-phosphate without the need for protecting groups or complex purification techniques. This method enhances yield and purity, making it suitable for large-scale applications .
| Step | Description |
|---|---|
| 1 | Conversion of D-xylose to D-xylose-1-phosphate |
| 2 | Enzymatic conversion to this compound using UDP-sugar pyrophosphorylases |
| 3 | Purification via gel chromatography |
Plant Biology
In plants, this compound is crucial for cell wall biosynthesis:
- Cell Wall Polysaccharides : UDP-xylose is a precursor for xylan and pectin biosynthesis, which are essential components of plant cell walls. The availability of UDP-xylose influences the structural properties and recalcitrance of biomass .
Case Study: Arabidopsis thaliana
Research has shown that specific transporters for UDP-xylose localize to the Golgi apparatus, facilitating its availability for polysaccharide synthesis. Mutants lacking these transporters exhibit reduced xylose content in cell walls, highlighting the importance of UDP-xylose transport in plant development .
Biotechnological Applications
The production of this compound has significant implications in biotechnology:
- Recombinant Systems : Engineered yeast strains expressing plant genes responsible for UDP-D-glucose conversion can produce this compound efficiently. This system leverages the abundant cytoplasmic pool of UDP-D-glucose in yeast .
| Organism | Gene(s) Involved | Function |
|---|---|---|
| Saccharomyces cerevisiae | AtUGD1, AtUXS3 | Conversion of UDP-D-glucose to this compound |
Therapeutic Implications
This compound's role in glycosylation has therapeutic implications:
Propiedades
Fórmula molecular |
C14H22N2O16P2 |
|---|---|
Peso molecular |
536.28 g/mol |
Nombre IUPAC |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |
Clave InChI |
DQQDLYVHOTZLOR-WJCCNOJNSA-N |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Sinónimos |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















